molecular formula C9H6BrClO B578300 6-Bromo-5-chloro-1-indanone CAS No. 1260013-71-5

6-Bromo-5-chloro-1-indanone

Cat. No.: B578300
CAS No.: 1260013-71-5
M. Wt: 245.5
InChI Key: UDXCLAYHZBRJFD-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 5th positions, respectively, on the indanone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

It’s known that 1-indanone derivatives have been widely used in medicine and have shown biological activity . They have applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and more .

Mode of Action

It’s known that 1-indanone derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological activity.

Biochemical Pathways

1-indanone derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . These compounds can influence the function of key enzymes, receptors, and other proteins, thereby altering the biochemical pathways in which these targets are involved.

Result of Action

It’s known that 1-indanone derivatives can have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular function and biochemistry.

Biochemical Analysis

Biochemical Properties

The role of 6-Bromo-5-chloro-1-indanone in biochemical reactions is not well-studied. Indanone derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Indanone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indanone derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-1-indanone typically involves the halogenation of 1-indanone derivatives. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzaldehyde reacts with propionic acid to form 3-chlorophenylpropionic acid. This intermediate then undergoes a Friedel-Crafts acylation reaction to yield 5-chloro-1-indanone . The bromination of 5-chloro-1-indanone at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable one-pot processes. For instance, the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates can be employed to produce indanones in good yields . These methods are designed to be efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-1-indanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Bromo-5-chloro-1-indanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-1-indanone is unique due to the presence of both bromine and chlorine atoms on the indanone ring. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-bromo-5-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXCLAYHZBRJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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